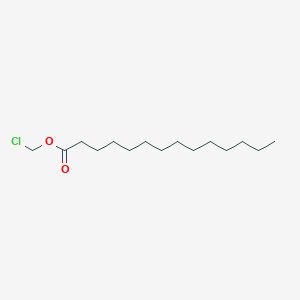
2,3-dichloro-1-oxidopyrazin-1-ium
概述
描述
2,3-dichloro-1-oxidopyrazin-1-ium is a chemical compound with the molecular formula C4H2Cl2N2O and a molecular weight of 164.98 g/mol . It is known for its unique structure, which includes two chlorine atoms and an oxidized pyrazine ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
The synthesis of 2,3-dichloro-1-oxidopyrazin-1-ium typically involves the chlorination of pyrazine derivatives followed by oxidation. One common method includes the reaction of pyrazine with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2 and 3 positions. The resulting dichloropyrazine is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
2,3-dichloro-1-oxidopyrazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more complex oxidized derivatives.
Reduction: Reduction reactions can convert the oxidized pyrazine ring back to its reduced form, often using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,3-dichloro-1-oxidopyrazin-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Ongoing research aims to explore its efficacy and safety in various medical applications.
Industry: In industrial settings, the compound is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-dichloro-1-oxidopyrazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxidized pyrazine ring can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the chlorine atoms may facilitate binding to specific protein targets, modulating their activity and leading to various biological effects .
相似化合物的比较
2,3-dichloro-1-oxidopyrazin-1-ium can be compared with other similar compounds, such as:
2,3-dichloropyrazine: Lacks the oxidized pyrazine ring, making it less reactive in redox reactions.
2,3-dichloro-1,4-dioxopyrazine: Contains an additional oxygen atom, leading to different chemical and biological properties.
2,3-dibromo-1-oxidopyrazin-1-ium:
The uniqueness of this compound lies in its specific combination of chlorine and oxidized pyrazine functionalities, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2,3-dichloro-1-oxidopyrazin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-4(6)8(9)2-1-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKCUWERCZEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C(=N1)Cl)Cl)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495073 | |
| Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61689-43-8 | |
| Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE](/img/structure/B3054649.png)
![8-bromooxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054650.png)


